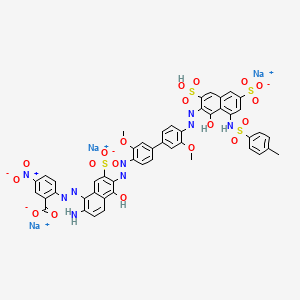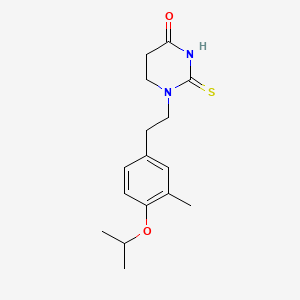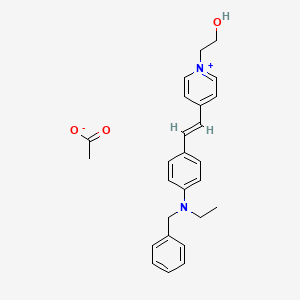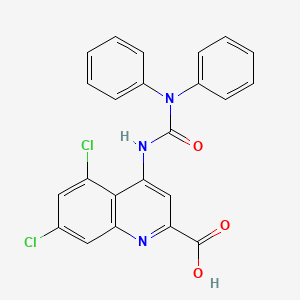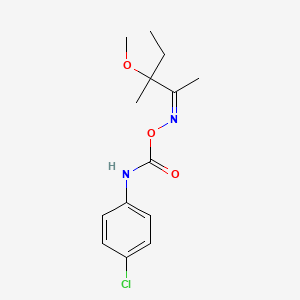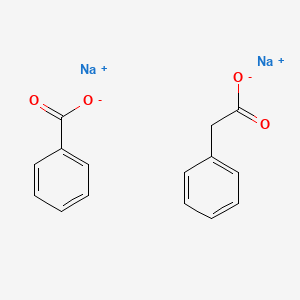
Sodium phenylacetate and sodium benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium phenylacetate and sodium benzoate are a combination of two compounds used primarily as ammonia detoxicants. These compounds are often used together to treat hyperammonemia, a condition characterized by elevated levels of ammonia in the blood, which can be life-threatening if not managed promptly . This compound work by providing alternative pathways for the removal of ammonia through the formation of their metabolites .
準備方法
Synthetic Routes and Reaction Conditions
Sodium Phenylacetate: Sodium phenylacetate can be synthesized by reacting phenylacetic acid with sodium hydroxide. The reaction typically involves dissolving phenylacetic acid in water, followed by the addition of sodium hydroxide to form sodium phenylacetate.
Sodium Benzoate: Sodium benzoate is prepared by neutralizing benzoic acid with sodium hydroxide.
Industrial Production Methods
In industrial settings, sodium phenylacetate and sodium benzoate are produced in large-scale reactors where precise control of temperature, pH, and concentration is maintained to ensure high yield and purity. The compounds are then purified through crystallization or other separation techniques .
化学反応の分析
Types of Reactions
Oxidation: Sodium phenylacetate can undergo oxidation to form phenylacetic acid.
Reduction: Sodium benzoate can be reduced to benzyl alcohol under specific conditions.
Substitution: Both compounds can participate in substitution reactions where the sodium ion is replaced by other cations.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution Reactions: These reactions typically occur in the presence of strong acids or bases.
Major Products
Phenylacetic Acid: Formed from the oxidation of sodium phenylacetate.
Benzyl Alcohol: Formed from the reduction of sodium benzoate.
Various Salts: Formed from substitution reactions involving sodium phenylacetate and sodium benzoate.
科学的研究の応用
Sodium phenylacetate and sodium benzoate have a wide range of applications in scientific research:
Chemistry: Used as reagents in organic synthesis and as intermediates in the production of various chemicals.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Used in the treatment of urea cycle disorders and hyperammonemia.
Industry: Utilized in the manufacturing of pharmaceuticals, food preservatives, and other industrial products.
作用機序
Sodium phenylacetate and sodium benzoate provide alternative pathways for the removal of ammonia through the formation of their metabolites. Sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, which is excreted in the urine. Sodium benzoate combines with glycine to form hippuric acid, which is also excreted in the urine. This process helps in reducing the levels of ammonia in the blood .
類似化合物との比較
Similar Compounds
Sodium Phenylbutyrate: Another ammonia detoxicant used in the treatment of urea cycle disorders.
Sodium Benzoate: Used alone as a food preservative and in the treatment of hyperammonemia.
Phenylacetic Acid: A precursor to sodium phenylacetate and used in various chemical syntheses.
Uniqueness
The combination of sodium phenylacetate and sodium benzoate is unique in its ability to provide dual pathways for ammonia removal, making it more effective in reducing ammonia levels compared to using either compound alone. This combination is particularly beneficial in treating acute hyperammonemia and associated encephalopathy in patients with urea cycle disorders .
特性
CAS番号 |
725747-03-5 |
|---|---|
分子式 |
C15H12Na2O4 |
分子量 |
302.23 g/mol |
IUPAC名 |
disodium;2-phenylacetate;benzoate |
InChI |
InChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2 |
InChIキー |
LLZQUVJCIMFHKK-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


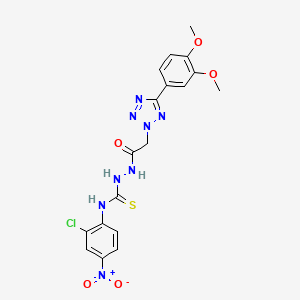
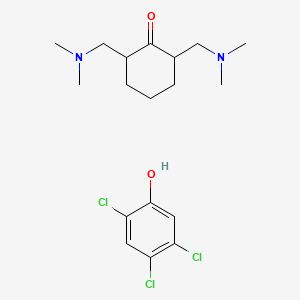
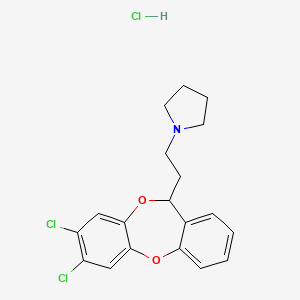
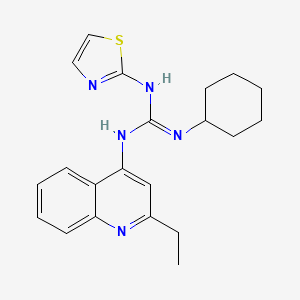
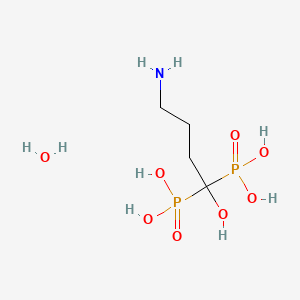
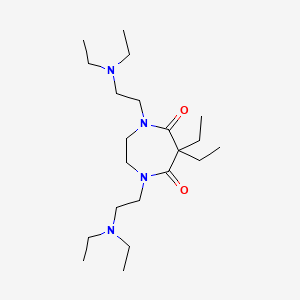
![[(3S,3aR,6S,6aS)-3-(6-aminopurin-9-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12760660.png)
